4-(3-(Dimethylamino)propoxy)-alpha-methylbenzeneethanamine dihydrochloride
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Overview
Description
4-(3-(Dimethylamino)propoxy)-alpha-methylbenzeneethanamine dihydrochloride is a chemical compound with significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propoxy)-alpha-methylbenzeneethanamine dihydrochloride typically involves the reaction of 4-(3-(Dimethylamino)propoxy)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Dimethylamino)propoxy)-alpha-methylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(3-(Dimethylamino)propoxy)-alpha-methylbenzeneethanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a potential treatment for certain medical conditions.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Dimethylamino)propoxy)-alpha-methylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Dimethylamino)propoxy)aniline dihydrochloride
- 4-(3-(Dimethylamino)propoxy)benzonitrile hydrochloride
- 4-(3-(Dimethylamino)propoxy)phenylamine dihydrochloride
Uniqueness
4-(3-(Dimethylamino)propoxy)-alpha-methylbenzeneethanamine dihydrochloride is unique due to its specific structure and the presence of both dimethylamino and propoxy groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
126002-20-8 |
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Molecular Formula |
C14H26Cl2N2O |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-[4-[3-(dimethylamino)propoxy]phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H24N2O.2ClH/c1-12(15)11-13-5-7-14(8-6-13)17-10-4-9-16(2)3;;/h5-8,12H,4,9-11,15H2,1-3H3;2*1H |
InChI Key |
MDDOLOMRAWMAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCCN(C)C)N.Cl.Cl |
Origin of Product |
United States |
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